

Amy-101 TFA: A Comparative Analysis of Cross-Reactivity

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Compound of Interest

Compound Name: Amy-101 tfa

Cat. No.: B15602439

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This guide provides a detailed assessment of the cross-reactivity profile of **Amy-101 TFA**, a potent peptidic inhibitor of the central complement component C3. The following sections present a comparative analysis of its binding specificity, supported by experimental methodologies and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Amy-101 TFA

Amy-101 TFA, also known as Cp40, is a 14-amino acid cyclic peptide belonging to the compstatin family of complement inhibitors.^[1] It is a third-generation analog designed for enhanced binding affinity, inhibitory potency, and improved pharmacokinetic properties compared to the parent molecule.^[1] **Amy-101 TFA** exerts its therapeutic effect by binding to complement C3 and its activation product C3b, thereby sterically hindering the action of C3 convertases.^[1] This mechanism effectively blocks all three pathways of complement activation—classical, lectin, and alternative—which play a central role in numerous inflammatory and autoimmune diseases.^[1]

Cross-Reactivity and Specificity Assessment

A critical aspect of therapeutic development is the assessment of off-target binding, or cross-reactivity, which can lead to unforeseen side effects. Extensive research has demonstrated that

Amy-101 TFA and other compstatin analogs exhibit a high degree of specificity for their intended target, complement component C3.

Binding Affinity and Selectivity

Studies have consistently shown that compstatin-based inhibitors are highly selective for C3. Despite the structural homology between complement components C3, C4, and C5, compstatin and its derivatives do not prevent the activation of C4.[2] The binding site for compstatin on C3 has been identified as a shallow pocket formed by the macroglobulin (MG) domains 4 and 5.[2] The amino acid residues within this pocket that are critical for the interaction are highly conserved in human and non-human primate C3 but differ in other mammalian species, explaining the observed narrow species selectivity.[2]

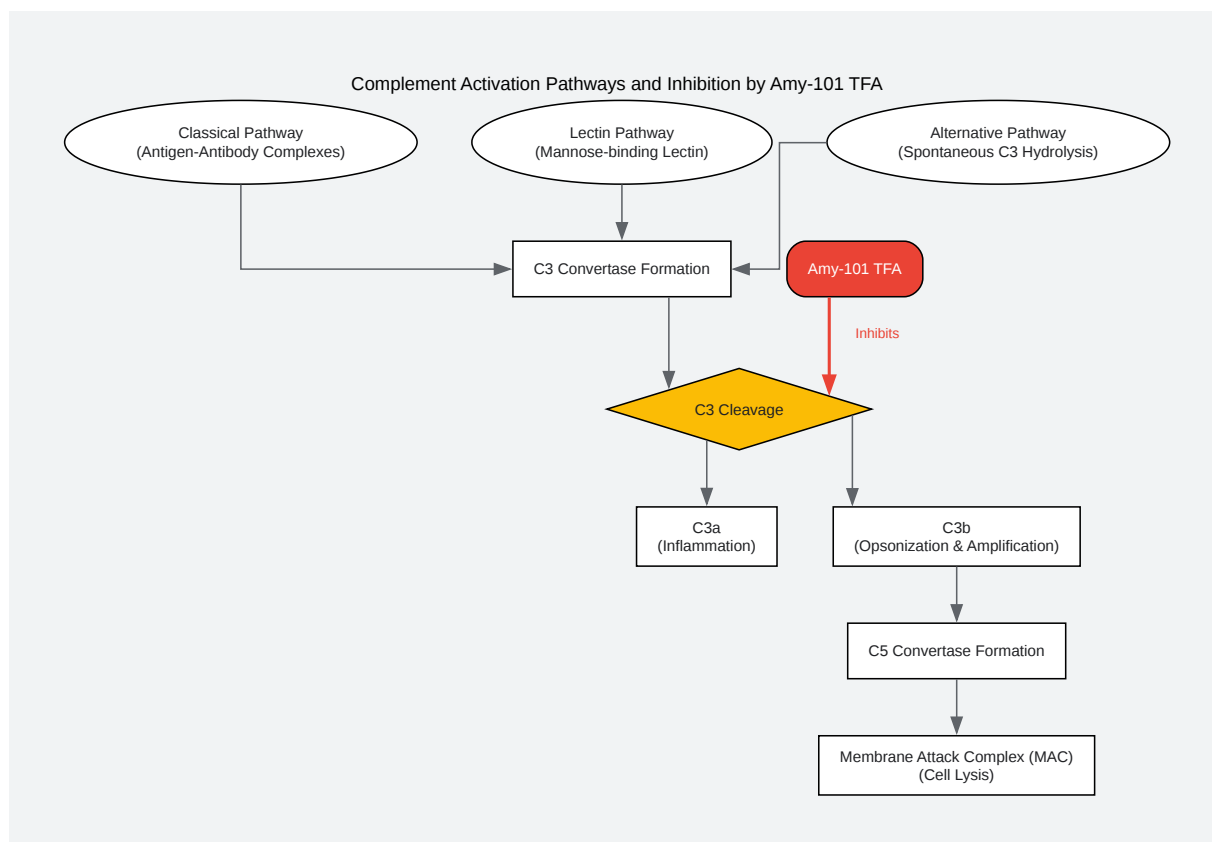
While direct quantitative binding data for **Amy-101 TFA** against a comprehensive panel of off-targets is not extensively published in a comparative format, the available literature strongly supports its specificity for C3.

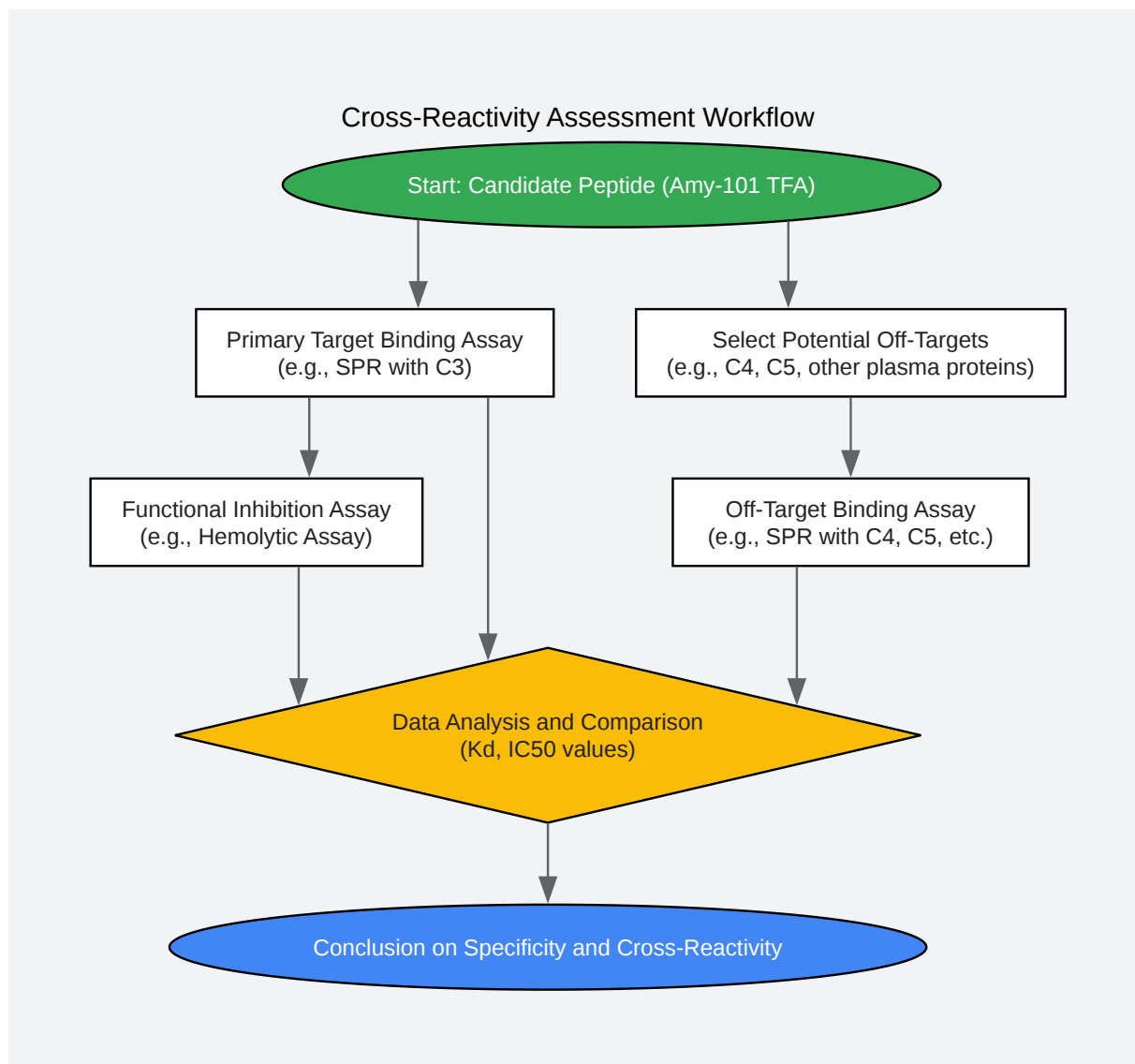
Target	Binding Affinity (Kd)	Cross-Reactivity	Reference
Human Complement C3	~0.5 nM	High Affinity	[3]
Human Complement C4	Not Detected	Highly Selective	[2]
Human Complement C5	Not Detected	Highly Selective	[4]
Mouse/Rat Complement C3	Not Detected	Primate Specific	[2]

Table 1: Specificity of **Amy-101 TFA**. This table summarizes the known binding characteristics of **Amy-101 TFA** and its parent compounds. The high affinity for human C3 is in stark contrast to the lack of detectable binding to other key complement components and C3 from lower mammals.

Signaling Pathway and Mechanism of Action

Amy-101 TFA functions by inhibiting the central step of the complement cascade. The following diagram illustrates the three complement activation pathways and the point of inhibition by **Amy-101 TFA**.





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